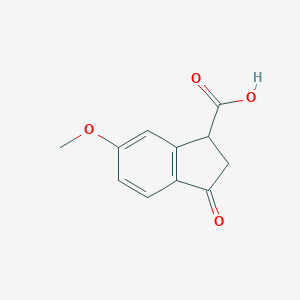

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Vue d'ensemble

Description

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a methoxy group at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position of the indene ring system. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the reaction of aromatic carboxylic esters with formylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as esterification, formylation, and subsequent purification techniques like recrystallization or chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has shown promise in the development of pharmaceutical agents due to its structural characteristics that allow for various modifications. Its derivatives have been investigated for their potential anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.

Case Study:

A study explored the synthesis of various derivatives of this compound and evaluated their COX-inhibitory activity. Results indicated that certain derivatives exhibited significant inhibition, suggesting potential as anti-inflammatory agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of indene derivatives. Its reactivity allows it to participate in various chemical reactions such as condensation and cyclization, which are essential for the synthesis of complex organic molecules.

Synthesis Pathway:

The following table summarizes key reactions involving this compound:

| Reaction Type | Description | Conditions |

|---|---|---|

| Condensation | Forms larger indene derivatives | Acidic conditions |

| Cyclization | Produces cyclic compounds | Heat or catalytic conditions |

| Esterification | Converts to esters for enhanced solubility | Alcohol and acid catalyst |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metal ions can be harnessed to create advanced materials with specific functionalities.

Research Insight:

Studies have demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This makes it a candidate for use in high-performance materials .

Mécanisme D'action

The mechanism of action of 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate

- 3-Oxo-1-indancarboxylic acid

- Indole-3-acetic acid

Uniqueness

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 17825-44-4) is an organic compound classified as an indene derivative. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure

This compound features a methoxy group at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position of the indene ring system. Its molecular formula is , with a molecular weight of approximately 206.19 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 186.5 - 187.5 °C |

| Boiling Point | Approximately 414.6 °C |

| Solubility | Soluble in ethanol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by MDPI demonstrated that derivatives of indene compounds, including this compound, showed effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the growth of cancer cell lines, suggesting its potential as a lead compound in cancer therapy. For instance, a recent study highlighted its ability to induce apoptosis in human cancer cells through specific molecular pathways related to cell cycle regulation and apoptosis induction .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Preliminary data suggest that it may act on pathways involved in inflammation and cell proliferation . Further research is required to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various indene derivatives for antimicrobial activity, this compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Cell Growth Inhibition

A laboratory experiment assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability, with significant reductions observed at concentrations above 50 µM . Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Indole-3-acetic acid | Low | Moderate |

| 6,7-Dimethoxy-indanone | High | High |

The comparative analysis shows that while other compounds exhibit various levels of biological activity, this compound stands out for its significant anticancer properties alongside moderate antimicrobial activity.

Propriétés

IUPAC Name |

6-methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-6-2-3-7-8(4-6)9(11(13)14)5-10(7)12/h2-4,9H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQOLRQCNYYVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939058 | |

| Record name | 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17825-44-4 | |

| Record name | 1H-Indene-1-carboxylic acid, 2,3-dihydro-6-methoxy-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.